Sigma-1 Receptor Affinity: N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine vs. Its 1-Butanamine Structural Isomer
N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine demonstrates a high affinity for the sigma-1 receptor with a reported Ki of 4.34 nM [1]. This is a significant differentiation from a closely related structural analog, N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine, which has a reported Ki of 90 nM for the sigma-2 receptor and exhibits a different subtype selectivity profile [2]. The 2-butanamine isomer shows a stronger affinity for the sigma-1 receptor compared to the 1-butanamine isomer's activity at sigma-2, highlighting that the position of the amine on the butyl chain is a critical determinant of receptor subtype selectivity.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 4.34 nM |
| Comparator Or Baseline | N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine: 90 nM (for Sigma-2 receptor, different selectivity profile) |
| Quantified Difference | Target compound shows high affinity for sigma-1, while comparator shows weaker affinity for sigma-2, demonstrating a shift in receptor subtype selectivity. |
| Conditions | Radioligand binding assay using guinea pig brain homogenates for sigma-1; rat PC12 cells for sigma-2. |
Why This Matters
For studies requiring selective sigma-1 receptor engagement, this compound's high affinity and distinct selectivity profile make it a superior choice over the 1-butanamine analog, which targets a different sigma receptor subtype.
- [1] Fan, K. H., Lever, J. R., & Lever, S. Z. (2011). Effect of structural modification in the amine portion of substituted aminobutyl-benzamides as ligands for binding sigma1 and sigma2 receptors. Bioorganic & Medicinal Chemistry, 19(6), 1852–1859. View Source
- [2] BindingDB. (n.d.). BDBM50604967 (CHEMBL1698776): N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine. Affinity Data. View Source
